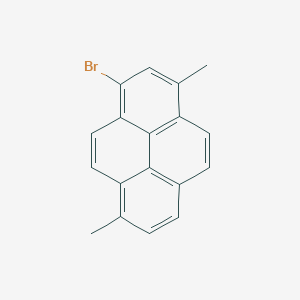
3-Bromo-1,6-dimethylpyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,6-dimethylpyrene is a derivative of pyrene, an aromatic hydrocarbon known for its versatile properties and applications across various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,6-dimethylpyrene typically involves the bromination of 1,6-dimethylpyrene. One common method includes dissolving 1,6-dimethylpyrene in an organic solvent and adding a brominating agent such as dibromohydantoin. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Another approach involves using aqueous hydrobromic acid and hydrogen peroxide to achieve electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of dibromohydantoin is preferred due to its mild reaction conditions and high yield. The process involves dissolving pyrene in an organic solvent, adding dibromohydantoin, and then filtering and recrystallizing the obtained solid to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,6-dimethylpyrene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common, where the bromine atom can be replaced by other substituents using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Dibromohydantoin: Used for bromination reactions.
Organolithium and Grignard Reagents: Employed in substitution reactions.
Palladium Catalysts: Utilized in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substituted Pyrenes: Formed through substitution reactions.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-1,6-dimethylpyrene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Materials Science: Incorporated into the design of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Environmental Studies: Studied for its photophysical properties and potential environmental impact.
Biology and Medicine: Investigated for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Bromo-1,6-dimethylpyrene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom’s electron-withdrawing nature influences the reactivity of the pyrene ring, directing subsequent substitutions to specific positions. This property is exploited in various synthetic applications to achieve desired functionalization .
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromopyrene: Another brominated pyrene derivative with similar reactivity but different substitution patterns.
1,3,6-Tribromopyrene: Contains three bromine atoms, offering more sites for functionalization.
1,6-Dimethylpyrene: The parent compound without bromine substitution, used as a starting material for synthesizing brominated derivatives.
Uniqueness
3-Bromo-1,6-dimethylpyrene is unique due to its specific substitution pattern, which provides distinct reactivity and functionalization opportunities compared to other bromopyrene derivatives. Its combination of bromine and methyl groups enhances its utility in various synthetic and research applications .
Properties
Molecular Formula |
C18H13Br |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
3-bromo-1,6-dimethylpyrene |
InChI |
InChI=1S/C18H13Br/c1-10-3-4-12-5-6-14-11(2)9-16(19)15-8-7-13(10)17(12)18(14)15/h3-9H,1-2H3 |
InChI Key |
BTUCYUBLOCQPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C1)C=C4)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12858032.png)
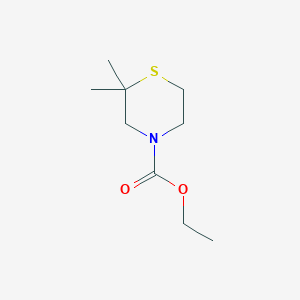
![5-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12858052.png)
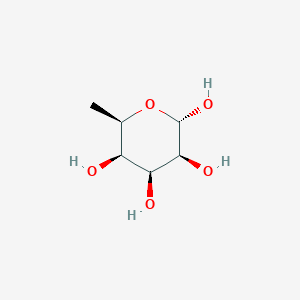
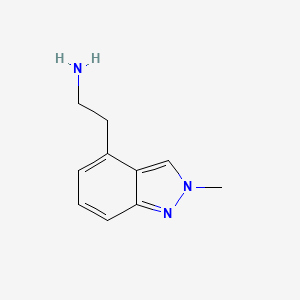
![2-Chlorobenzo[d]oxazole-5-thiol](/img/structure/B12858070.png)
![3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine](/img/structure/B12858078.png)
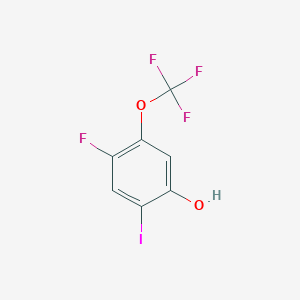
![3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12858092.png)
![1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12858114.png)
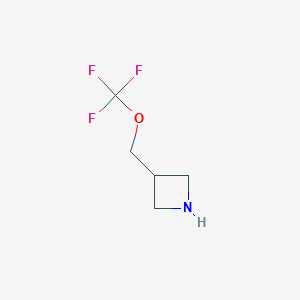
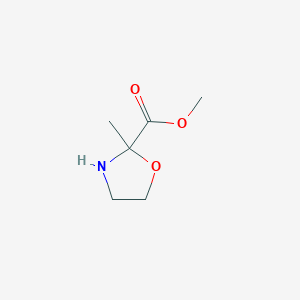
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)
